molecular formula C7H12F2O3 B6201746 ethyl 2,2-difluoro-4-methoxybutanoate CAS No. 2114004-84-9

ethyl 2,2-difluoro-4-methoxybutanoate

Cat. No.: B6201746
CAS No.: 2114004-84-9
M. Wt: 182.2
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Description

Ethyl 2,2-difluoro-4-methoxybutanoate is a synthetic fluorinated ester compound serving as a versatile building block in organic and medicinal chemistry research. The structure incorporates two key functional groups: an ester and a methoxy ether, alongside two fluorine atoms on the same carbon, creating a reactive and valuable scaffold for chemical synthesis. The primary research value of this compound lies in its potential as an intermediate for constructing more complex molecules. The difluoroacetate ester moiety can be leveraged in various synthetic transformations. Furthermore, the 4-methoxy group can act as a protected alcohol or a hydrogen bond acceptor, influencing the molecule's conformation and interactions . The strategic placement of fluorine atoms is a common tactic in drug discovery to modulate a molecule's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning its biological activity and pharmacokinetic profile . Researchers can utilize this compound in the development of potential pharmaceuticals, agrochemicals, and materials science. Specific applications may include its use in nucleophilic substitution reactions, hydrolysis to the corresponding acid, or as a precursor in the synthesis of heterocyclic compounds. The exact mechanism of action is application-dependent and defined by the final target molecule it is used to create. Please note: The specific applications and research value for this exact compound are not fully detailed in public literature, highlighting an area for potential investigative research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

2114004-84-9

Molecular Formula

C7H12F2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-4-methoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetate with methoxybutanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-4-methoxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybutanoic acid, while reduction could produce difluoromethoxybutanol.

Scientific Research Applications

Ethyl 2,2-difluoro-4-methoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-4-methoxybutanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The methoxy group may also contribute to the compound’s overall reactivity and stability, influencing its behavior in biological and chemical systems.

Comparison with Similar Compounds

Ethyl 4-Methoxybutanoate

  • Key differences : Lacks fluorine atoms at C2.
  • Properties :
    • Higher water solubility due to reduced hydrophobicity.
    • Lower thermal stability (boiling point ~160–170°C) compared to fluorinated analogs.

Ethyl 2,2-Difluorobutanoate

  • Key differences : Missing the methoxy group at C4.
  • Properties: Reduced solubility in polar solvents (e.g., methanol) due to the absence of the methoxy group. Higher volatility (boiling point ~130–140°C).
  • Applications : Primarily employed in agrochemical synthesis, where fluorine enhances pesticidal activity.

Ethyl 2-Fluoro-4-Methoxybutanoate

  • Key differences: Monofluoro substitution at C2 instead of difluoro.
  • Properties :
    • Intermediate metabolic stability compared to the difluoro analog.
    • Slightly lower electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Table 1: Comparative Properties of Ethyl 2,2-Difluoro-4-Methoxybutanoate and Analogs

Compound Molecular Weight Boiling Point (°C) Water Solubility LogP<sup>a</sup> Key Applications
This compound 194.18 180–190 (est.) Low 1.8 Pharmaceutical intermediates
Ethyl 4-methoxybutanoate 146.18 160–170 Moderate 0.5 Solvents, flavorings
Ethyl 2,2-difluorobutanoate 136.11 130–140 Very Low 2.2 Agrochemicals
Ethyl 2-fluoro-4-methoxybutanoate 176.16 170–180 Low 1.2 Specialty chemicals

<sup>a</sup>LogP values estimated via computational modeling.

Research Findings and Methodological Insights

Analytical Techniques

Such techniques are critical for understanding solubility and formulation challenges in drug delivery systems.

Q & A

Q. What are the established synthetic methodologies for ethyl 2,2-difluoro-4-methoxybutanoate, and how can reaction efficiency be enhanced through experimental design?

  • Methodological Answer : The synthesis typically involves esterification of 2,2-difluoro-4-methoxybutanoic acid with ethanol under acidic catalysis. To optimize reaction efficiency, employ factorial design (e.g., 2³ design) to systematically vary parameters like temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and reaction time (4–12 hours). Analyze outcomes via ANOVA to identify significant factors. Table 1 : Example DOE Parameters for Esterification Optimization
FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)0.11.0
Time (hours)412
Reference: Experimental design principles ().

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and ester functionality. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) bonds. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (splitless mode, He carrier gas) ensures <1% impurities. Cross-reference with certified standards for calibration ().

Advanced Research Questions

Q. How can researchers employ factorial design to investigate solvent polarity and catalyst loading effects on stereochemical outcomes?

  • Methodological Answer : A mixed-level factorial design (e.g., 2×3×2) evaluates solvent polarity (dielectric constants: 2–40), catalyst type (Lewis acids vs. organocatalysts), and loading (0.5–2.0 equiv). Use chiral HPLC or circular dichroism to quantify enantiomeric excess. Statistical modeling (e.g., partial least squares regression) identifies dominant interactions. Reference: Factorial design applications in chemical engineering ( ).

Q. What strategies reconcile discrepancies in catalytic activity data between palladium and organocatalytic systems for this ester?

  • Methodological Answer : Conduct multivariate analysis to isolate confounding variables (e.g., moisture sensitivity, substrate accessibility). Compare turnover frequencies (TOF) under inert vs. ambient conditions. Use Arrhenius plots to differentiate thermodynamic vs. kinetic contributions. Systematic replication of reported protocols with controlled parameters is critical ( ).

Q. Which quantum chemical parameters predict nucleophilic regioselectivity in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) determine frontier orbital energies (HOMO/LUMO) and Fukui indices. Nucleophilic attack favors sites with highest electrophilicity (ω) and positive Fukui (ƒ⁺) values. Solvent effects are modeled via PCM. Validate with kinetic isotope effects ().

Q. How do advanced surface techniques elucidate degradation pathways under accelerated aging?

  • Methodological Answer : Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) map surface degradation products (e.g., hydrolyzed acids or fluorinated byproducts). Accelerated aging in UV/O₃ chambers simulates environmental stress. Compare degradation profiles via principal component analysis ().

Q. What framework determines phase behavior in supercritical CO₂ extraction?

  • Methodological Answer : Construct pressure-temperature-composition (P-T-x) phase diagrams using high-pressure DSC or sapphire view cells. Measure solubility thresholds at varying CO₂ densities (0.2–0.8 g/cm³). Correlate results with the Peng-Robinson equation of state. Critical for green chemistry applications ().

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